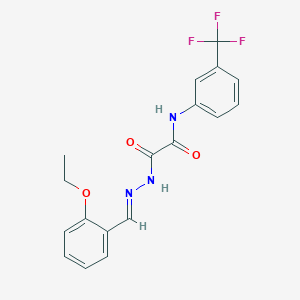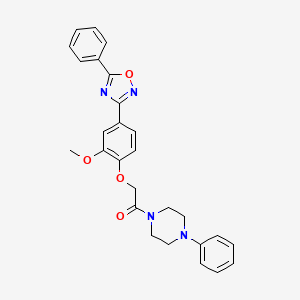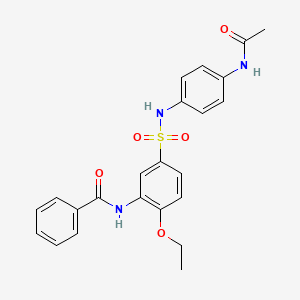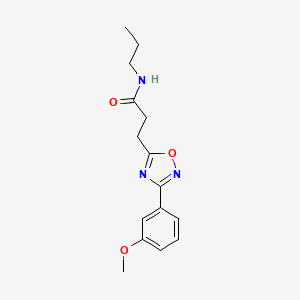
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HMQA and is synthesized using a specific method that involves the use of different reagents and solvents. The synthesis of HMQA is a complex process, and it requires a high level of expertise to achieve a high yield of the compound.
Mechanism of Action
The mechanism of action of HMQA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. HMQA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. HMQA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HMQA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. HMQA has also been shown to reduce the levels of inflammatory mediators, which can reduce inflammation and pain. Additionally, HMQA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
HMQA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, HMQA has been shown to have low toxicity, which makes it a safe compound to work with. However, there are some limitations to working with HMQA. It is a complex compound that requires a high level of expertise to synthesize and purify. Additionally, the mechanism of action of HMQA is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on HMQA. One area of research is to further investigate its potential use in the treatment of neurodegenerative disorders. Another area of research is to study its effects on specific enzymes and proteins involved in various cellular processes. Additionally, future research could focus on improving the synthesis and purification methods of HMQA to increase the yield and purity of the compound.
Synthesis Methods
The synthesis of HMQA involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylacetic acid in the presence of thionyl chloride and dimethylformamide. The reaction takes place in two steps, and the final product is obtained by recrystallization. The yield of HMQA is around 70%, and the purity of the product can be improved by using different purification techniques.
Scientific Research Applications
HMQA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. HMQA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, HMQA has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-4-6-18(9-13)22(15(3)23)12-17-11-16-8-7-14(2)10-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJFPWRFVWMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)





